4-((1H-Benzo[d]imidazol-2-yl)methyl)-1,2,3-oxadiazole
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Overview
Description
4-((1H-Benzo[d]imidazol-2-yl)methyl)-1,2,3-oxadiazole is a heterocyclic compound that combines the structural features of benzimidazole and oxadiazole. These structures are known for their significant biological and pharmacological activities. Benzimidazole is a well-known pharmacophore in medicinal chemistry, while oxadiazole rings are often found in compounds with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Benzo[d]imidazol-2-yl)methyl)-1,2,3-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzimidazole with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized with nitrile oxide to yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
4-((1H-Benzo[d]imidazol-2-yl)methyl)-1,2,3-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-((1H-Benzo[d]imidazol-2-yl)methyl)-1,2,3-oxadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-((1H-Benzo[d]imidazol-2-yl)methyl)-1,2,3-oxadiazole involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The oxadiazole ring can interact with nucleic acids and proteins, affecting their function. These interactions lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Oxadiazole derivatives: Compounds with the oxadiazole ring also show diverse biological properties.
Uniqueness
4-((1H-Benzo[d]imidazol-2-yl)methyl)-1,2,3-oxadiazole is unique due to the combination of benzimidazole and oxadiazole rings in a single molecule. This structural feature enhances its biological activity and broadens its range of applications compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C10H8N4O |
---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)oxadiazole |
InChI |
InChI=1S/C10H8N4O/c1-2-4-9-8(3-1)11-10(12-9)5-7-6-15-14-13-7/h1-4,6H,5H2,(H,11,12) |
InChI Key |
ATLRBOSEHZZNEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CON=N3 |
Origin of Product |
United States |
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